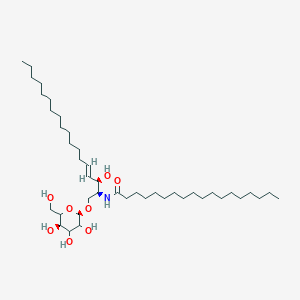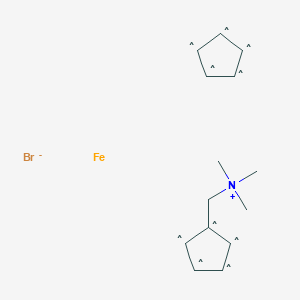
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is a chemical compound known for its fluorescence properties. It is also referred to as 3-Phenylumbelliferone 7-O-phosphate hemipyridine salt. This compound is used primarily as a chromogenic and fluorogenic substrate for alkaline phosphatase, making it valuable in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves the phosphorylation of 3-Phenyl-7-hydroxycoumarin. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes several types of chemical reactions, including:
Hydrolysis: The phosphate ester can be hydrolyzed to release 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: The phenyl group can undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Involves nucleophiles like hydroxide ions (OH-) or amines under mild conditions.
Major Products Formed
Hydrolysis: 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: Various oxidized derivatives of the phenyl group.
Substitution: Substituted phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyl-7-coumarinyl phosphate hemipyridine salt has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of alkaline phosphatase.
Fluorescence Microscopy: Employed as a fluorescent probe for imaging biological samples.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of alkaline phosphatase.
Environmental Monitoring: Applied in the detection of phosphatase activity in environmental samples.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 3-Phenyl-7-hydroxycoumarin, which exhibits strong fluorescence. This fluorescence can be measured to quantify the enzyme activity. The molecular target is the active site of alkaline phosphatase, where the phosphate ester bond is cleaved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl phosphate: Another fluorogenic substrate for alkaline phosphatase.
6,8-Difluoro-4-methylumbelliferyl phosphate: A modified version with enhanced fluorescence properties.
3-Phenylumbelliferone: The parent compound without the phosphate group.
Uniqueness
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is unique due to its specific fluorescence properties and its ability to act as a substrate for alkaline phosphatase. Its hemipyridine salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H16NO6P |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C15H11O6P.C5H5N/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h1-9H,(H2,17,18,19);1-5H |
Clé InChI |
CDBPKTLZAVAXKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)






![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)


![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
